REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([Cl:11])[C:5]([F:10])=[C:6]([CH:9]=1)[C:7]#[N:8].Cl>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([Cl:11])[C:5]([F:10])=[C:6]([CH:9]=1)[CH2:7][NH2:8]
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Name
|
|
Quantity
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13.2 g
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Type
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reactant
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Smiles
|
BrC=1C=C(C(=C(C#N)C1)F)Cl
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Name
|
solution
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
70.4 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
70.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling to RT
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Type
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TEMPERATURE
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Details
|
The reaction mixture was then again heated at 65° C. for 1 h
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
subsequently cooled to RT
|
Type
|
CUSTOM
|
Details
|
Volatiles were evaporated
|
Type
|
EXTRACTION
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Details
|
followed by extraction with EtOAc (3×150 mL)
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Type
|
WASH
|
Details
|
The combined organics were washed with 1M aqueous HCl solution
|
Type
|
ADDITION
|
Details
|
The combined acid phases were basified to pH=12 by addition of 4M aqueous NaOH solution
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Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×150 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=C(CN)C1)F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |